An In-depth Technical Guide to 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene
An In-depth Technical Guide to 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene
This guide provides a comprehensive technical overview of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene, a versatile monomer with significant applications in materials science and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering in-depth insights into its nomenclature, structure, synthesis, spectroscopic characterization, and reactivity.
Introduction and Nomenclature
3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene, a compound of considerable interest, is systematically named according to IUPAC nomenclature as 3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene [1]. The name delineates a bicyclic structure containing an eight-carbon framework. The "[4.2.0]" designation specifies the number of carbon atoms in the bridges connecting the two bridgehead carbons[2][3]. The triene suffix, coupled with the locants 1(6), 2, and 4, indicates the positions of the three double bonds within the bicyclic system. The "3-ethenyl" prefix denotes a vinyl group substituent at the third carbon atom.
Due to its structural features, this compound is also widely known by several synonyms, the most common being 4-vinylbenzocyclobutene (4-VBCB) . Other identifiers include CAS No. 99717-87-0[1].
Molecular Structure and Properties
The structure of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene is characterized by a strained four-membered ring fused to a six-membered ring, with a vinyl group attached to the benzene moiety. This unique arrangement of a reactive vinyl group and a thermally labile benzocyclobutene (BCB) moiety imparts distinctive properties to the molecule.
Below is a DOT language representation of the molecular structure.
Caption: Molecular structure of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene.
Table 1: Physicochemical Properties of 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| CAS Number | 99717-87-0 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 225.3 ± 30.0 °C (Predicted) | |
| Density | 0.962 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.578 | |
| InChI | 1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2 | [1] |
| SMILES | C=CC1=CC2=C(CC2)C=C1 | [1] |
Synthesis Methodologies
Several synthetic routes to 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene have been reported. The choice of method often depends on the desired scale and available starting materials. Below are two common, well-documented protocols.
Synthesis from 4-Bromobenzocyclobutene via Heck-type Reaction
A straightforward approach involves the vinylation of 4-bromobenzocyclobutene. This method is advantageous due to the commercial availability of the starting bromide.
Caption: Workflow for the synthesis via a Heck-type reaction.
Experimental Protocol:
-
Reactor Setup: In a high-pressure autoclave, dissolve 4-bromobenzocyclobutene and an acid binding agent (e.g., potassium carbonate) in a suitable solvent mixture (e.g., deionized water and N,N-Dimethylformamide)[4].
-
Catalyst Addition: Add a palladium-based catalyst.
-
Reaction Conditions: Purge the reactor with nitrogen, then introduce ethylene gas to a pressure of 1-10 MPa[4]. Seal the reactor and heat with stirring.
-
Work-up: After the reaction is complete, cool the reactor and vent the excess ethylene. The reaction mixture is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like diethyl ether.
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a colorless oil[4].
Synthesis from 4-Carboxaldehyde-benzocyclobutene via Wittig Reaction
This method utilizes the readily available 4-carboxaldehyde-benzocyclobutene and converts the aldehyde functionality into a vinyl group using a Wittig reagent.
Experimental Protocol:
-
Wittig Reagent Preparation: Prepare the Wittig reagent (e.g., methyltriphenylphosphonium bromide) by reacting it with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).
-
Reaction: To the prepared ylide, add a solution of 4-carboxaldehyde-benzocyclobutene dropwise at low temperature. Allow the reaction mixture to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford pure 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene.
Spectroscopic Characterization
The structural elucidation of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene is routinely confirmed using NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.26 (d, 1H, J = 7.4 Hz, ArH), 7.20 (s, 1H, ArH), 7.04 (d, 1H, J = 7.4 Hz, ArH): These signals correspond to the protons on the aromatic ring.
-
δ 6.74 (dd, 1H, J = 17.5 Hz, J = 10.8 Hz, =CH-): This doublet of doublets is characteristic of the vinylic proton adjacent to the aromatic ring.
-
δ 5.70 (d, 1H, J = 17.5 Hz, =CH₂), 5.20 (d, 1H, J = 10.8 Hz, =CH₂): These two doublets represent the terminal vinylic protons.
-
δ 3.19 (s, 4H, -CH₂-CH₂-): This singlet corresponds to the four equivalent protons of the cyclobutane ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ 146.09, 145.75, 137.94, 125.71, 122.58, 119.90: Aromatic and vinylic carbons.
-
δ 136.69 (=CH-): Vinylic methine carbon.
-
δ 112.38 (=CH₂): Terminal vinylic carbon.
-
δ 29.52, 29.35 (-CH₂-CH₂-): The two signals for the methylene carbons of the cyclobutane ring.
The interpretation of NMR spectra is a critical step in confirming the identity and purity of the synthesized compound[5][6].
Infrared (IR) Spectroscopy
The IR spectrum of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene shows characteristic absorption peaks at approximately 2925 cm⁻¹ (C-H stretch), 1627 cm⁻¹ (C=C stretch of the vinyl group), and 989 and 901 cm⁻¹ (out-of-plane C-H bending of the vinyl group).
Reactivity and Applications
The dual functionality of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene, namely the polymerizable vinyl group and the thermally reactive benzocyclobutene ring, makes it a valuable monomer in materials science.
Polymerization
The vinyl group readily undergoes various types of polymerization, including free radical, anionic, and cationic polymerization[7][8]. This allows for the synthesis of well-defined homopolymers and copolymers.
Caption: General scheme for the polymerization of 4-vinylbenzocyclobutene.
Living anionic polymerization, for instance, has been employed to produce polymers with predictable molecular weights and narrow molecular weight distributions[9]. Copolymers with other monomers, such as styrene and butadiene, have also been synthesized, leading to materials with tailored properties[10][11].
Thermal Crosslinking
The benzocyclobutene moiety is thermally stable at room temperature but undergoes a ring-opening reaction upon heating to around 200-250 °C to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo [4+2] cycloaddition (Diels-Alder) reactions, leading to crosslinking of the polymer chains[8]. This crosslinking imparts excellent thermal stability, low dielectric constant, and good mechanical properties to the resulting thermoset polymers[7].
These properties make poly(4-vinylbenzocyclobutene) and its copolymers highly desirable for applications in microelectronics as dielectric materials[7].
Cycloaddition Reactions
The vinyl group can also participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a route to more complex cyclic structures[12]. This reactivity is valuable in the synthesis of complex organic molecules.
Safety and Handling
3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is harmful if swallowed and may cause skin and eye irritation. It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is a monomer of significant academic and industrial interest. Its unique combination of a polymerizable vinyl group and a thermally crosslinkable benzocyclobutene unit provides a powerful platform for the design of advanced materials with applications in microelectronics and beyond. A thorough understanding of its synthesis, characterization, and reactivity is crucial for harnessing its full potential.
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The Synthesis of Bicyclo[4.2.1]nona-2,4,7-trienes by [6π+2π]-Cycloaddition of 1-Substituted 1,3,5-Cycloheptatrienes Catalyzed by Titanium and Cobalt Complexes. ResearchGate. [Link]
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